molecular formula C7H14N2O2 B055588 N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide CAS No. 121449-41-0

N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide

Cat. No.: B055588
CAS No.: 121449-41-0
M. Wt: 158.2 g/mol
InChI Key: CBJSJOZBBHBLMO-UHFFFAOYSA-N
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Description

N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine is a chemical compound with the molecular formula C₇H₁₄N₂O₂ It is known for its unique structure, which includes a hydroxy group, a dimethyl group, and an oxo group attached to a pentanamidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amidine group. The reaction can be represented as follows:

4,4-dimethyl-3-oxopentanoic acid+hydroxylamineN-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine\text{4,4-dimethyl-3-oxopentanoic acid} + \text{hydroxylamine} \rightarrow \text{N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine} 4,4-dimethyl-3-oxopentanoic acid+hydroxylamine→N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine

Industrial Production Methods

Industrial production of N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-Hydroxy-4,4-dimethyl-3-oxo-pentanoic acid.

    Reduction: Formation of N-Hydroxy-4,4-dimethyl-3-hydroxy-pentanamidine.

    Substitution: Formation of substituted amidine derivatives.

Scientific Research Applications

N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the amidine group can interact with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-4,4-dimethyl-3-oxo-pentanoic acid
  • N-Hydroxy-4,4-dimethyl-3-hydroxy-pentanamidine
  • 4,4-dimethyl-3-oxopentanoic acid

Uniqueness

N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(2,3)5(10)4-6(8)9-11/h11H,4H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJSJOZBBHBLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701133
Record name N'-Hydroxy-4,4-dimethyl-3-oxopentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121449-41-0
Record name N'-Hydroxy-4,4-dimethyl-3-oxopentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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